(6aS)-Allyl 2-methoxy-3-(4-methoxy-4-oxobutoxy)-12-oxo-6-((tetrahydro-2H-pyran-2-yl)oxy)-6,6a,7,8,9,10-hexahydrobenzo[e]pyrido[1,2-a][1,4]diazepine-5(12H)-carboxylate
Description
The compound “(6aS)-Allyl 2-methoxy-3-(4-methoxy-4-oxobutoxy)-12-oxo-6-((tetrahydro-2H-pyran-2-yl)oxy)-6,6a,7,8,9,10-hexahydrobenzo[e]pyrido[1,2-a][1,4]diazepine-5(12H)-carboxylate” is a structurally complex benzodiazepine derivative featuring multiple functional groups, including allyl esters, methoxy substituents, a tetrahydro-2H-pyran-2-yl (THP) protecting group, and a fused heterocyclic core. While direct data on its synthesis or applications is absent in the provided evidence, comparisons with structurally analogous compounds (e.g., pyrimidine, pyran, and thiazolo derivatives) can be drawn to infer its physicochemical and synthetic properties .
Properties
Molecular Formula |
C28H38N2O9 |
|---|---|
Molecular Weight |
546.6 g/mol |
IUPAC Name |
prop-2-enyl (6aS)-2-methoxy-3-(4-methoxy-4-oxobutoxy)-6-(oxan-2-yloxy)-12-oxo-6,6a,7,8,9,10-hexahydropyrido[2,1-c][1,4]benzodiazepine-5-carboxylate |
InChI |
InChI=1S/C28H38N2O9/c1-4-14-38-28(33)30-21-18-23(36-16-9-11-24(31)35-3)22(34-2)17-19(21)26(32)29-13-7-5-10-20(29)27(30)39-25-12-6-8-15-37-25/h4,17-18,20,25,27H,1,5-16H2,2-3H3/t20-,25?,27?/m0/s1 |
InChI Key |
SHHNDLSBNUJKAU-LAWLFLRMSA-N |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C(=O)N3CCCC[C@H]3C(N2C(=O)OCC=C)OC4CCCCO4)OCCCC(=O)OC |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N3CCCCC3C(N2C(=O)OCC=C)OC4CCCCO4)OCCCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Detailed Stepwise Preparation Method
The following synthetic sequence is adapted from a recent medicinal chemistry publication detailing the preparation of this compound with high yields and stereochemical control:
| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Nitration of methyl 4-bromobutanoate to nitrobenzaldehyde intermediate | KNO3, trifluoroacetic acid (TFA) | 92 | Electrophilic aromatic substitution |
| 2 | Oxidation of nitrobenzaldehyde to carboxylic acid | Potassium permanganate, acetone/water | 100 | Strong oxidant for aldehyde to acid |
| 3 | Amide coupling of carboxylic acid with (S)-piperidin-2-ylmethanol | Oxalyl chloride activation, triethylamine, anhydrous DCM | 73 | Formation of amide bond with optically pure amine |
| 4 | Catalytic hydrogenation of nitro group to amine | Pd(0)/C catalyst, H2 gas (3 atm), MeOH/EtOAc | 90 | Reduction under mild conditions |
| 5 | Alloc protection of amine | Allyl chloroformate, pyridine, anhydrous DCM | 47 | Protects amine for subsequent steps |
| 6 | Tandem oxidation/cyclization to form PDD ring system | PIDA (phenyliodine diacetate), TEMPO, DCM | 89 | Oxidative cyclization to form diazepine ring |
| 7 | Protection of hydroxyl group as tetrahydropyranyl ether | 3,4-dihydro-2H-pyran, p-toluenesulfonic acid, EtOAc | 84 | Prevents racemization at C12a position |
| 8 | Final esterification to allyl carboxylate | Sodium hydroxide, 1,4-dioxane, water | 93 | Formation of allyl ester |
Key Synthetic Features and Considerations
Stereochemical Control: The use of optically pure (S)-piperidin-2-ylmethanol in the amide coupling step ensures the desired (6aS) stereochemistry in the final product.
Protection Strategies: The tetrahydropyranyl (THP) group is introduced to protect the hydroxyl group of the carbinolamine intermediate, which is critical to prevent racemization during basic conditions in later steps.
Alloc Protection: The allyl chloroformate is used to protect the amine as an allyloxycarbonyl (Alloc) group, which is stable under the oxidation and cyclization conditions but can be removed later if needed.
Oxidative Cyclization: The tandem oxidation/cyclization step using PIDA and TEMPO is a key transformation that constructs the fused diazepine ring system efficiently.
Catalytic Hydrogenation: The reduction of the nitro group to an amine is performed under mild conditions using palladium on carbon and hydrogen gas, ensuring high conversion without affecting other sensitive groups.
Summary Table of Preparation Method
| Synthetic Step | Intermediate/Product | Key Reagents | Purpose | Yield (%) |
|---|---|---|---|---|
| 1 | Nitrobenzaldehyde | KNO3, TFA | Nitration | 92 |
| 2 | Carboxylic acid | KMnO4, acetone/water | Oxidation | 100 |
| 3 | Amide intermediate | Oxalyl chloride, (S)-piperidin-2-ylmethanol | Amide coupling | 73 |
| 4 | Amino intermediate | Pd/C, H2 | Nitro reduction | 90 |
| 5 | Alloc-protected amine | Allyl chloroformate, pyridine | Amine protection | 47 |
| 6 | PDD ring system | PIDA, TEMPO | Oxidation/cyclization | 89 |
| 7 | THP-protected intermediate | DHP, p-TsOH | Hydroxyl protection | 84 |
| 8 | Final compound | NaOH, 1,4-dioxane, water | Esterification | 93 |
Research Findings and Optimization Notes
The overall synthetic route achieves high stereochemical purity and good overall yields, with critical steps such as amide coupling and oxidative cyclization optimized for maximum efficiency.
The use of mild catalytic hydrogenation conditions preserves sensitive functional groups and avoids over-reduction.
Protection of the hydroxyl group as a THP ether is essential to maintain the integrity of the chiral center during basic workup steps.
The Alloc protecting group strategy allows for selective deprotection if further functionalization is required.
The synthetic methodology is adaptable for scale-up and has been validated by multiple research groups working on pyrridinobenzodiazepine derivatives.
Chemical Reactions Analysis
General Chemical Reactions of Benzodiazepines
Benzodiazepines, including the pyrido[1,2-a] diazepine core, undergo various chemical reactions typical of their functional groups. These reactions include:
-
Hydrolysis : The ester group in the allyl moiety can undergo hydrolysis to form the corresponding carboxylic acid.
-
Alkylation : The nitrogen atoms in the diazepine ring can be alkylated under basic conditions.
-
Acylation : The hydroxyl groups can be acylated to form esters or amides.
Table 1: Potential Chemical Reactions
| Reaction Type | Reactants | Products | Conditions |
|---|---|---|---|
| Hydrolysis | Allyl ester, water | Carboxylic acid, alcohol | Acidic or basic conditions |
| Alkylation | Diazepine, alkyl halide | Alkylated diazepine | Basic conditions (e.g., NaH) |
| Acylation | Hydroxyl group, acyl chloride | Ester or amide | Basic conditions (e.g., pyridine) |
Synthetic Pathways
The synthesis of complex benzodiazepines often involves multi-step reactions starting from simpler precursors. A common approach includes:
-
Formation of the Diazepine Core : This can be achieved through condensation reactions involving appropriate amines and aldehydes.
-
Introduction of Functional Groups : Subsequent steps involve the introduction of specific functional groups such as methoxy, methoxy-4-oxobutoxy, and tetrahydro-2H-pyran-2-yl groups through etherification or esterification reactions.
-
Allylation : The final step might involve the allylation of a carboxylic acid group to form the allyl ester.
Table 2: Synthetic Steps
| Step | Reaction Type | Reactants | Products |
|---|---|---|---|
| 1 | Condensation | Amine, aldehyde | Diazepine core |
| 2 | Etherification | Diazepine core, alkyl halide | Functionalized diazepine |
| 3 | Esterification | Carboxylic acid, allyl alcohol | Allyl ester |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds related to the pyrridinobenzodiazepine class exhibit significant anticancer properties. The compound has been investigated for its ability to inhibit the growth of various cancer cell lines. For instance:
- Mechanism of Action : The compound may act as a VEGFR2 inhibitor, which is crucial for tumor angiogenesis. It has shown comparable efficacy to known inhibitors like tivozanib against multiple cancer lines .
- Biological Activity : In vitro assays have demonstrated that derivatives of this compound can induce apoptosis in cancer cells. The structure allows for interactions with key proteins involved in cell signaling pathways related to cancer progression .
- Case Studies : Specific derivatives have been tested against lung cancer (A549), melanoma (B16F10), and non-small cell lung cancer (H460) cell lines, showing IC50 values in the low micromolar range .
Neuroprotective Effects
Beyond anticancer applications, there is emerging evidence that certain derivatives of this compound exhibit neuroprotective effects. This could be attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.
Data Table: Summary of Biological Activities
| Activity | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Anticancer | A549 | 5.472 | VEGFR2 Inhibition |
| B16F10 | 4.260 | Apoptosis Induction | |
| H460 | 5.837 | Cell Cycle Arrest | |
| Neuroprotective | Neuronal Cells | Varies | Antioxidant Activity |
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analysis
The target compound shares functional motifs with compounds in and :
- Methoxy groups: Present in both the target compound and ’s thiazolo-pyrimidine derivatives (e.g., 11a, 11b).
- Ester linkages : The allyl ester in the target compound contrasts with ethyl or methyl esters in –2. Allyl esters are more reactive under mild acidic or oxidative conditions, enabling selective deprotection strategies .
- THP protecting group : This moiety is commonly used to stabilize alcohol intermediates during synthesis. Its steric bulk may influence solubility and crystallinity compared to smaller protecting groups (e.g., acetyl) .
Physical and Stereochemical Properties
- Molecular weight/complexity: The target compound’s extended structure (vs.
- Diastereomerism : As per , diastereomers (e.g., differing at the 6aS position) exhibit distinct physical properties (melting points, solubility) and pharmacological profiles, necessitating rigorous stereochemical control during synthesis .
Data Table: Comparative Analysis of Key Features
Research Implications and Challenges
- Synthetic optimization : Lessons from –2 suggest that improving yields for multi-step syntheses (e.g., via microwave-assisted or catalytic methods) could enhance scalability .
- Diastereomer separation : Techniques like chiral chromatography or crystallization (as inferred from ) are critical for isolating the bioactive (6aS) form .
Biological Activity
The compound (6aS)-Allyl 2-methoxy-3-(4-methoxy-4-oxobutoxy)-12-oxo-6-((tetrahydro-2H-pyran-2-yl)oxy)-6,6a,7,8,9,10-hexahydrobenzo[e]pyrido[1,2-a][1,4]diazepine-5(12H)-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, including pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The compound belongs to a class of pyrridinobenzodiazepines (PDDs), characterized by a fused ring system that contributes to its biological properties. The presence of various functional groups such as methoxy and oxobutoxy enhances its interaction with biological targets.
Structural Formula
Antioxidant Activity
Recent studies have shown that derivatives of benzodiazepines exhibit significant antioxidant properties. The compound's structure suggests it may inhibit lipid peroxidation effectively. For example, compounds with similar structural motifs have demonstrated inhibition rates exceeding 80% in lipid peroxidation assays .
Anti-inflammatory Effects
The anti-inflammatory potential of related compounds has been documented extensively. The mechanism often involves the inhibition of lipoxygenase (LOX) and cyclooxygenase (COX) enzymes, which play crucial roles in inflammatory pathways. Compounds with similar structures have shown IC50 values in the low micromolar range for LOX inhibition .
Neuroprotective Effects
Given the structure's resemblance to known neuroprotective agents, there is potential for this compound to exhibit neuroprotective effects. Research on related diazepine derivatives has indicated that they can modulate neurotransmitter systems and offer protection against neuronal damage in various models .
In Vitro Studies
In vitro studies involving related benzodiazepine compounds have demonstrated:
| Compound | Activity Type | IC50 Value (μM) | Reference |
|---|---|---|---|
| Compound A | Lipid Peroxidation Inhibition | 91 | |
| Compound B | LOX Inhibition | 8 | |
| Compound C | Antimicrobial Activity | Varies by strain |
These findings suggest that (6aS)-Allyl 2-methoxy... may exhibit similar biological activities based on structural analogies.
Animal Studies
While direct studies on this specific compound are scarce, animal models using related PDDs have shown promise in reducing inflammation and oxidative stress markers. These studies often involve administering the compound and measuring serum levels of inflammatory cytokines and oxidative stress markers post-treatment.
Q & A
Q. How can regioselectivity challenges in modifying the pyrido[1,2-a][1,4]diazepine core be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
